3,5-Dibromo-2-methoxybenzaldehyde 1-[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-YL]hydrazone
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Overview
Description
3,5-Dibromo-2-methoxybenzaldehyde 1-[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-YL]hydrazone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as bromine, methoxy, and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-methoxybenzaldehyde 1-[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-YL]hydrazone typically involves multiple steps. The starting material, 3,5-Dibromo-2-methoxybenzaldehyde, can be synthesized through bromination of 2-methoxybenzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid . The subsequent steps involve the formation of the hydrazone derivative by reacting the aldehyde with the appropriate hydrazine derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-methoxybenzaldehyde 1-[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-YL]hydrazone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromine atoms can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium on carbon (Pd/C), and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the nitro group can produce the corresponding aniline derivative .
Scientific Research Applications
3,5-Dibromo-2-methoxybenzaldehyde 1-[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-YL]hydrazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-methoxybenzaldehyde 1-[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-YL]hydrazone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. The triazine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde: Similar in structure but with a hydroxy group instead of a methoxy group.
2,5-Dibromo-1,4-benzoquinone: Contains bromine atoms but has a quinone structure instead of a benzaldehyde.
Benzene, 1,1’-(1-methylethylidene)bis[3,5-dibromo-4-(2-propenyloxy)]: Similar bromine substitution but with different functional groups.
Properties
Molecular Formula |
C25H22Br2N8O3 |
---|---|
Molecular Weight |
642.3 g/mol |
IUPAC Name |
2-N-[(E)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-4-N-(3,4-dimethylphenyl)-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C25H22Br2N8O3/c1-14-4-5-19(10-15(14)2)30-24-31-23(29-18-6-8-20(9-7-18)35(36)37)32-25(33-24)34-28-13-16-11-17(26)12-21(27)22(16)38-3/h4-13H,1-3H3,(H3,29,30,31,32,33,34)/b28-13+ |
InChI Key |
JBBZXIOGVAJRMK-XODNFHPESA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=C(C(=CC(=C4)Br)Br)OC)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=C(C(=CC(=C4)Br)Br)OC)C |
Origin of Product |
United States |
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